2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine
Overview
Description
2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine (BBDMP) is a small molecule synthesized from the condensation of 2,4-bis(benzyloxy)-5-formylpyrimidine (BBFP) and 5,5-dimethyl-1,3,2-dioxaborinan-2-yl (DMB). BBDMP is a versatile compound that can be used in a variety of scientific research applications. It is a promising candidate for the development of new drugs and treatments for various diseases.
Scientific Research Applications
Antibacterial and Antifungal Activities
Pyrimidine derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, a study demonstrated the promising activities of synthesized pyrimidine derivatives against bacteria like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and the fungus Aspergillus niger (Z. Khan et al., 2015).
Materials Science and Polymer Chemistry
Pyrimidine derivatives are also pivotal in the synthesis of novel materials, such as fluorinated polyimides, which have applications in electronics due to their low dielectric constants and high thermal stability. These materials exhibit excellent solubility in organic solvents and form tough, transparent films, suggesting their utility in high-performance polymers and coatings (Susanta Banerjee et al., 2003).
Organic Electronics
Derivatives of pyrimidine have been explored for their potential in organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). The synthesis and characterization of compounds containing pyrimidine units have shown promising photoluminescence properties, indicating their application in the field of organic electronics and light-emitting materials (Sha Hong-bin, 2010).
Antitumor Activity
Additionally, pyrimidine derivatives have been synthesized with the aim of exploring their antitumor activities. Research in this area seeks to develop compounds that can inhibit key enzymes involved in cancer cell proliferation. For example, the synthesis of specific pyrimidine derivatives has been investigated for their potential to inhibit mammalian dihydrofolate reductase, a key enzyme in DNA synthesis, thus showcasing their relevance in cancer research (E. Grivsky et al., 1980).
properties
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,4-bis(phenylmethoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BN2O4/c1-23(2)16-29-24(30-17-23)20-13-25-22(28-15-19-11-7-4-8-12-19)26-21(20)27-14-18-9-5-3-6-10-18/h3-13H,14-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUSBJLGIGLWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660642 | |
Record name | 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine | |
CAS RN |
1072944-91-2 | |
Record name | 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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